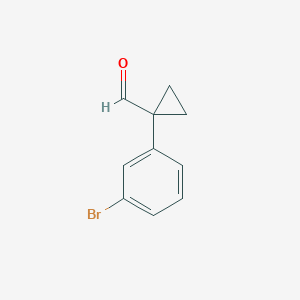
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a 3-bromo-phenyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3-bromo-benzaldehyde, using reagents like diazomethane or other cyclopropanation agents. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-(3-Bromo-phenyl)-cyclopropanecarboxylic acid.
Reduction: 1-(3-Bromo-phenyl)-cyclopropanemethanol.
Substitution: 1-(3-Methoxy-phenyl)-cyclopropanecarbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom on the phenyl ring may also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromo-phenyl)-cyclopropanecarbaldehyde
- 1-(3-Chloro-phenyl)-cyclopropanecarbaldehyde
- 1-(3-Bromo-phenyl)-cyclopropanecarbonitrile
Uniqueness: Compared to its analogs, the bromine atom provides distinct electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems .
Eigenschaften
Molekularformel |
C10H9BrO |
|---|---|
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
1-(3-bromophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6-7H,4-5H2 |
InChI-Schlüssel |
AFRYNNOVGPGFFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



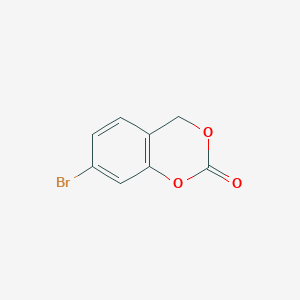


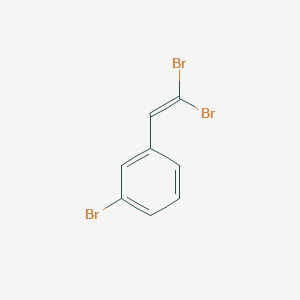
![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)
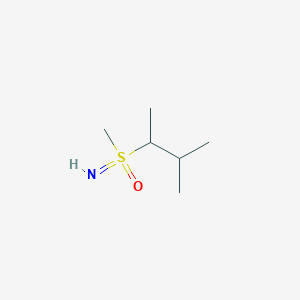
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)
![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)

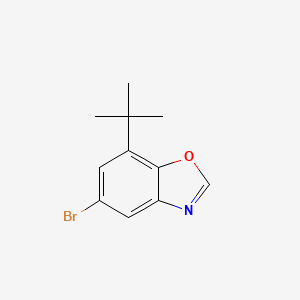

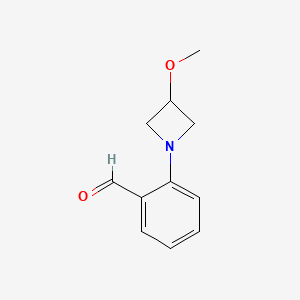
![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
